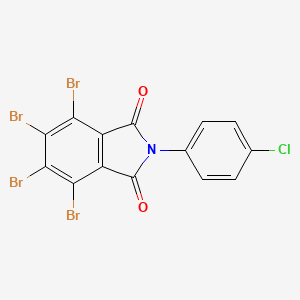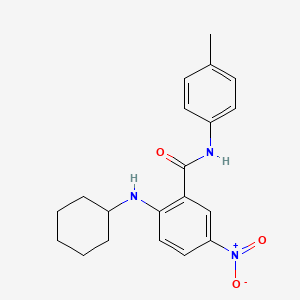![molecular formula C19H28N2 B12487933 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]hept-2-yl)-4-(4-methylbenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the bicyclic structure is reacted with piperazine under basic conditions.
Attachment of the 4-methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the benzyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated reagents, Lewis acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1-(Bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-2-yl)piperazine: Lacks the 4-methylbenzyl group, which might affect its chemical properties and applications.
4-(4-Methylbenzyl)piperazine: Lacks the bicyclic structure, which could influence its stability and reactivity.
1-(Bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Similar but without the methyl group on the benzyl ring, potentially altering its biological activity.
Uniqueness
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine is unique due to the combination of its bicyclic structure and the presence of both a piperazine ring and a 4-methylbenzyl group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H28N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N2/c1-15-2-4-16(5-3-15)14-20-8-10-21(11-9-20)19-13-17-6-7-18(19)12-17/h2-5,17-19H,6-14H2,1H3 |
InChI Key |
CCNVHRBCYYZZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-[4-(propoxycarbonyl)phenoxy]-2-(trifluoromethyl)chromen-7-YL morpholine-4-carboxylate](/img/structure/B12487864.png)

![4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487882.png)
![methyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12487884.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487891.png)

![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)
![5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)
![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12487919.png)
![N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)

![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
![2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
